![molecular formula C16H16N2O2 B5877191 4-(acetylamino)-N-benzylbenzamide](/img/structure/B5877191.png)
4-(acetylamino)-N-benzylbenzamide
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Overview
Description
4-(acetylamino)-N-benzylbenzamide, also known as ABBA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. ABBA belongs to the class of benzamides and has a molecular formula of C16H16N2O2.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-benzylbenzamide is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This leads to a reduction in inflammation, pain, and fever. 4-(acetylamino)-N-benzylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
4-(acetylamino)-N-benzylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, lower fever, and inhibit the growth of cancer cells. 4-(acetylamino)-N-benzylbenzamide has also been shown to have antioxidant properties and may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(acetylamino)-N-benzylbenzamide is its ease of synthesis. It is also a relatively stable compound, making it easy to handle in lab experiments. However, one of the limitations of 4-(acetylamino)-N-benzylbenzamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 4-(acetylamino)-N-benzylbenzamide. One direction is to further study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-(acetylamino)-N-benzylbenzamide and how it interacts with different cell types.
Synthesis Methods
The synthesis of 4-(acetylamino)-N-benzylbenzamide involves the reaction of N-benzyl-4-nitrobenzamide with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield 4-(acetylamino)-N-benzylbenzamide. The synthesis of 4-(acetylamino)-N-benzylbenzamide is a relatively simple and straightforward process, making it an attractive compound for scientific research.
Scientific Research Applications
4-(acetylamino)-N-benzylbenzamide has been studied extensively for its potential therapeutic properties. Research has shown that 4-(acetylamino)-N-benzylbenzamide has anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential antitumor activity and may be useful in the treatment of cancer. 4-(acetylamino)-N-benzylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-acetamido-N-benzylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)18-15-9-7-14(8-10-15)16(20)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJDYXXSVTUAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-benzylbenzamide |
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